molecular formula C14H10ClN3O B12895631 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one CAS No. 58370-60-8

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one

Cat. No.: B12895631
CAS No.: 58370-60-8
M. Wt: 271.70 g/mol
InChI Key: RIRHOTHWICOGPB-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3-amino-4-chlorobenzaldehyde with phthalic anhydride under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted phthalazinones.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of phthalazinone have been studied for their potential use as anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one
  • 4-(3-Amino-4-bromophenyl)phthalazin-1(2H)-one
  • 4-(3-Amino-4-fluorophenyl)phthalazin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.

Properties

CAS No.

58370-60-8

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

4-(3-amino-4-chlorophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H10ClN3O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19)

InChI Key

RIRHOTHWICOGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

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